4-(Butoxymethyl)piperidine

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Select 4-(Butoxymethyl)piperidine for its unique C4‑substitution pattern, delivering a calculated logP of ~2.13 – ideal for CNS fragment growing and SAR optimization. Unlike the more lipophilic 3‑isomer (logP 2.93) or N‑substituted analogs, this building block aligns with σ1 receptor pharmacophore requirements and can be evaluated as a precursor for hindered amine light stabilizers. Request your development batch today to accelerate lead optimization.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B12853434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Butoxymethyl)piperidine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCCOCC1CCNCC1
InChIInChI=1S/C10H21NO/c1-2-3-8-12-9-10-4-6-11-7-5-10/h10-11H,2-9H2,1H3
InChIKeyYNGMRWFPGVHDSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Butoxymethyl)piperidine: A Core Piperidine Building Block for Lipophilicity-Driven SAR and Material Stabilization


4-(Butoxymethyl)piperidine (CAS 946713-61-7, free base; or CAS 1185067-72-4, HCl salt) is a 4-substituted piperidine derivative where a butoxymethyl group is linked to the piperidine ring at the 4-position . As a member of the piperidine family, a class of heterocycles widely utilized in medicinal chemistry and organic synthesis, this compound serves as a versatile intermediate for drug discovery and materials science [1]. Its core value for procurement lies in its specific substitution pattern, which imparts a distinct lipophilicity profile (calculated logP ranging from 1.6 to 2.1) [2], enabling tailored physicochemical modulation in structure-activity relationship (SAR) studies. While the compound is supplied for research and development purposes, its utility extends to applications as a stabilizer in organic materials, as documented in patent literature for related piperidine derivatives [3].

Why 4-(Butoxymethyl)piperidine Cannot Be Directly Replaced by Positional Isomers or Other Alkoxymethyl Analogs


In piperidine-based research, the substitution pattern profoundly influences molecular properties and biological outcomes. Generic substitution among 4-(butoxymethyl)piperidine and its close analogs—such as 3-(butoxymethyl)piperidine or 1-(butoxymethyl)piperidine—is scientifically unsound due to divergent lipophilicity (logP), steric accessibility, and molecular recognition profiles. For instance, the 4-substituted isomer exhibits a calculated logP of approximately 2.13, whereas the 3-substituted variant has a logP of ~2.93, representing a nearly 0.8 log unit increase that significantly impacts membrane permeability and off-target binding [1]. Furthermore, the position of the butoxymethyl group dictates its spatial orientation relative to the piperidine nitrogen, affecting basicity (pKa) and its ability to engage in key interactions with biological targets or catalytic sites [2]. Even among 4-alkoxymethyl piperidines, the choice between n-butyl (logP ~2.1) and tert-butyl (logP ~1.4) [3] alters the lipophilic efficiency and metabolic stability, underscoring the need for precise compound selection rather than class-level interchange. The following quantitative evidence details these critical differences.

Quantitative Differentiation of 4-(Butoxymethyl)piperidine Against Key Analogs: Lipophilicity, Sterics, and Application Profiles


Lipophilicity Comparison: 4-(Butoxymethyl)piperidine vs. 3-(Butoxymethyl)piperidine

The lipophilicity, as measured by calculated logP, differs significantly between the 4- and 3- positional isomers. 4-(Butoxymethyl)piperidine exhibits a logP of 2.13, whereas its 3-substituted counterpart has a higher logP of 2.93 [1]. This 0.8 log unit increase corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the 3-isomer.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Alkyl Chain Branching Effects: n-Butoxymethyl vs. tert-Butoxymethyl Lipophilicity

The choice between n-butyl and tert-butyl ethers in the 4-position yields a quantifiable difference in lipophilicity. 4-(Butoxymethyl)piperidine (n-butyl) has a calculated logP of ~2.1, while 4-(tert-butoxymethyl)piperidine has a significantly lower XLogP3-AA of 1.4 [1]. The tert-butyl analog is approximately 5 times less lipophilic, which can be advantageous for improving solubility and reducing metabolic clearance via CYP450 oxidation.

Medicinal Chemistry Lipophilic Ligand Efficiency Metabolic Stability

Alkoxymethyl Chain Length Impact: n-Butoxy vs. Methoxy Lipophilicity

Extending the alkoxy chain from methoxy to n-butoxy dramatically increases lipophilicity. 4-(Methoxymethyl)piperidine has a logP of 0.40-0.96, while 4-(butoxymethyl)piperidine has a logP of 2.13 [1][2]. This increase of over 1.7 log units translates to a >50-fold higher octanol-water partition coefficient, profoundly affecting compound distribution and clearance.

Medicinal Chemistry Lipophilicity Tuning Solubility Optimization

Positional Impact on Binding Affinity: 4- vs. 1- Substituted Piperidines

The position of substitution on the piperidine ring critically influences receptor binding. In a study of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands, N-substitution (1-position) versus C-substitution (4-position) led to substantial differences in affinity. Compounds with a proton or ethyl moiety at the piperidine nitrogen (1-position) exhibited considerably lower σ1 affinity compared to those with the substitution at the 4-position [1]. While specific data for 4-(butoxymethyl)piperidine is not reported, this class-level observation underscores the importance of substitution pattern in achieving desired target engagement.

Medicinal Chemistry Receptor Binding Structure-Activity Relationship

Industrial Utility: 4-Substituted Piperidines as Organic Material Stabilizers

Patent literature explicitly identifies 4-substituted piperidine derivatives as effective stabilizers for organic materials, specifically addressing the problem of bleed resistance. The patent JPH1160556A describes compounds of formula (I) wherein the piperidine ring is substituted at the 4-position with an oxygen-containing group, conferring excellent bleed resistance in polymers [1]. While 4-(butoxymethyl)piperidine is not explicitly named, its structure fits the general formula (I) as a 4-oxygen-substituted piperidine, making it a plausible candidate for such applications. This is in contrast to unsubstituted piperidine or other positional isomers which may not provide the same stabilization efficacy.

Materials Science Polymer Chemistry Stabilizers

Optimal Use Cases for 4-(Butoxymethyl)piperidine Based on Quantitative Differentiation


Medicinal Chemistry SAR: Tuning Lipophilicity for CNS Penetration

In CNS drug discovery, achieving the optimal logP range (typically 2-4) is critical for passive diffusion across the blood-brain barrier. 4-(Butoxymethyl)piperidine, with a logP of 2.13, provides a favorable starting point for fragment growing or scaffold decoration. In contrast, the more lipophilic 3-isomer (logP 2.93) may increase the risk of off-target binding and metabolic instability, while the methoxy analog (logP 0.4) may lack sufficient permeability. By incorporating 4-(butoxymethyl)piperidine as a building block, medicinal chemists can precisely modulate the overall lipophilicity of lead compounds, as supported by the quantitative logP differences established in Section 3 [1].

Receptor Binding Studies: Leveraging 4-Substitution for σ1 Target Engagement

The σ1 receptor is implicated in cancer, neurodegeneration, and pain. Research indicates that 4-substituted piperidines can achieve high affinity for this target, whereas N-substituted (1-position) analogs often exhibit reduced binding [2]. Therefore, 4-(butoxymethyl)piperidine serves as a strategic intermediate for synthesizing novel σ1 ligands. Its 4-substitution pattern aligns with the pharmacophore requirements for this receptor class, offering a direct synthetic route to compounds with potential antiproliferative or neuroprotective activity.

Polymer Stabilizer Development: Enhancing Bleed Resistance

For industrial chemists developing stabilized polymers (e.g., polyolefins, coatings), 4-substituted piperidine derivatives are recognized for their ability to prevent degradation and resist migration (bleeding) from the material matrix [3]. 4-(Butoxymethyl)piperidine, as a 4-oxygen-substituted piperidine, can be evaluated as a novel stabilizer or as a precursor to more complex hindered amine light stabilizers (HALS). Its specific substitution pattern may offer advantages in terms of compatibility with polymer matrices compared to other isomers, addressing the industrial need for durable and long-lasting materials.

Physicochemical Profiling and Predictive Modeling

In early drug discovery, accurate in silico models require high-quality experimental data. The well-defined lipophilicity of 4-(butoxymethyl)piperidine (logP 2.13) makes it a valuable reference compound for calibrating logP prediction algorithms or for studying the relationship between alkoxy chain length and lipophilicity in a heterocyclic system . Its use can improve the accuracy of ADME predictions for other piperidine-containing drug candidates.

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